![molecular formula C6H5F2NO B058541 4-Amino-2,5-difluorophenol CAS No. 120103-19-7](/img/structure/B58541.png)
4-Amino-2,5-difluorophenol
Overview
Description
4-Amino-2,5-difluorophenol is a fluorinated phenol derivative with potential relevance in various chemical and biochemical applications. The presence of fluorine atoms can significantly alter the chemical and physical properties of organic molecules, affecting their reactivity, stability, and biological activity. The amino group further contributes to its reactivity and potential for forming derivatives.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds like this compound typically involves direct fluorination strategies or the transformation of functional groups into fluorine. While specific methods for synthesizing this compound were not found, related processes involve the use of amines in heterocyclization reactions, demonstrating the feasibility of introducing amino and fluorine groups onto aromatic rings (Aquino et al., 2015).
Scientific Research Applications
Scientific Research Applications of Similar Compounds
Spin Label Amino Acids in Peptide Studies
Spin label amino acids like TOAC have been employed to analyze peptide backbone dynamics and secondary structure through techniques like EPR spectroscopy. This approach has proven valuable for investigating peptide interactions with membranes, proteins, and nucleic acids, highlighting the utility of amino acid derivatives in biophysical and biochemical research Schreier et al., 2012.
Biosensors and Electrochemical Detection
Developing sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrates the intersection of chemistry, biochemistry, and engineering. Such devices are essential for quality control in pharmaceuticals, as well as for studying and monitoring diseases related to amino acids Dinu & Apetrei, 2022.
Fluorescence-Guided Surgery
Compounds like 5-aminolevulinic acid (5-ALA) are used in fluorescence-guided surgery to visualize malignant tissues during operations, especially for gliomas. This application underscores the role of chemical compounds in enhancing surgical precision and patient outcomes Díez Valle et al., 2019.
Organic Nitrogen Use in Agriculture
The study of organic nitrogen, including amino acids, in ecosystems reveals the complex interactions between plants, microbes, and soils. This research is critical for understanding nutrient cycling and the impacts of agricultural practices on ecosystem health Lipson & Näsholm, 2001.
Safety and Hazards
properties
IUPAC Name |
4-amino-2,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPSBJBVUOFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381114 | |
Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120103-19-7 | |
Record name | 4-Amino-2,5-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120103-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.